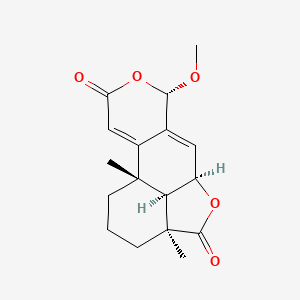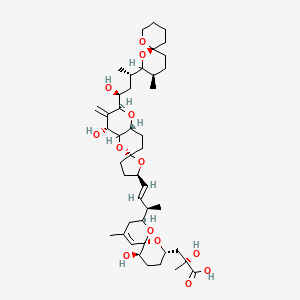![molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid CAS No. 878978-76-8](/img/structure/B1677259.png)
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of small molecule inhibitors. It has been identified with an EC50 of 158nM in assays conducted by the University of New Mexico . This suggests that it could be a potent candidate for drug development, especially in targeting proteins like Ras, which are implicated in various cancers.
Environmental Science
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid, also known as DIMPA, has garnered attention for its potential environmental applications. It could be involved in the synthesis of environmentally friendly chemicals or used in processes that aim to reduce pollution and enhance sustainability.
Biochemistry
In biochemistry, this compound’s affinity for certain proteins could be utilized in studying protein-ligand interactions . It may serve as a tool in elucidating the mechanisms of action of enzymes and receptors, which is crucial for understanding cellular processes and designing therapeutic interventions.
Pharmacology
The pharmacological interest in 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid lies in its potential as a therapeutic agent. Its efficacy in binding to key biological targets suggests it could be a lead compound in the development of new medications for diseases where protein interaction plays a significant role .
Mécanisme D'action
Target of Action
The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




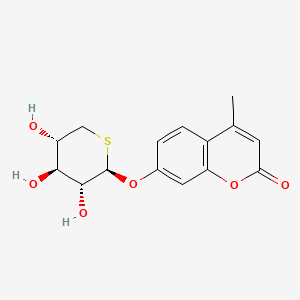
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
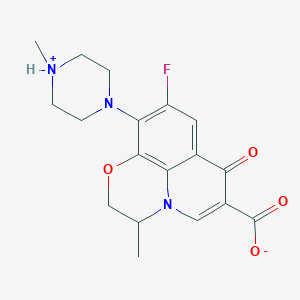
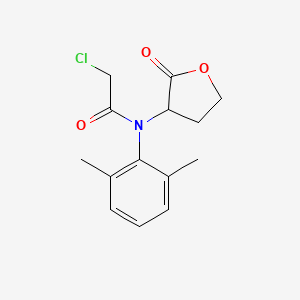
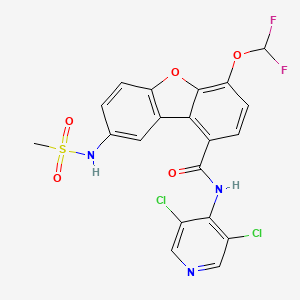

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
